2-Chloro-3,5-bis(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3,5-bis(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H2ClF6N . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a stepwise liquid-phase/vapor-phase process. The precursor, 2-chloro-5-(chloromethyl)pyridine, is chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H2ClF6N .Chemical Reactions Analysis
This compound is used as a chemical intermediate for the synthesis of several crop-protection products .Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.54 g/mol. It has a topological polar surface area of 12.9 Ų and a complexity of 225. It has no hydrogen bond donors, seven hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
Synthesis and Structural Characterization
2-Chloro-3,5-bis(trifluoromethyl)pyridine and its derivatives have been extensively studied for their synthesis and structural characterization. For example, Chernov'yants et al. (2011) investigated the interaction of a similar compound, 5-trifluoromethyl-pyridine-2-thione, with iodine, revealing insights into the formation of n–σ* complexes in chloroform solutions. This study contributes to understanding the structural aspects of similar pyridine derivatives (Chernov'yants et al., 2011).
Pharmaceutical and Agrochemical Intermediates
Li Zheng-xiong (2004) summarized the synthetic methods for 2-chloro-5-trifluromethyl pyridine, highlighting its applications as intermediates in pharmaceuticals, agrochemicals, and herbicides. This suggests that this compound could have similar applications, given its close structural resemblance (Li Zheng-xiong, 2004).
Catalysis and Polymerization
H. Abbo and S. Titinchi (2013) explored the use of a pyridine-pyrazole derivative, similar in structure to this compound, as a catalyst for ethylene polymerization. This indicates the potential of pyridine derivatives in catalysis and polymerization processes (Abbo & Titinchi, 2013).
Chemosensor Applications
B. Chetia and P. Iyer (2008) demonstrated the use of 2,6-Bis(2-benzimidazolyl)pyridine as a chemosensor for fluoride ions. Given the structural similarities, this compound could potentially be adapted for similar sensor applications (Chetia & Iyer, 2008).
Spin-Transition Properties
Ruth Pritchard et al. (2009) studied the spin-transition properties in iron(II) complexes of pyridine derivatives. This research could be relevant to understanding the electronic properties of this compound in similar metal complexes (Pritchard et al., 2009).
Mechanism of Action
Target of Action
2-Chloro-3,5-bis(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . It’s also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of this compound derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
It’s known that the compound plays a significant role in the protection of crops from pests .
Result of Action
The major use of this compound derivatives is in the protection of crops from pests . More than 20 new derivatives containing this compound have acquired ISO common names, indicating their widespread use and effectiveness . In the pharmaceutical and veterinary industries, five pharmaceutical and two veterinary products containing this compound have been granted market approval .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-3,5-bis(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDGCDJQSHKITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538366 | |
Record name | 2-Chloro-3,5-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70158-60-0 | |
Record name | 2-Chloro-3,5-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3,5-bis(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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